3-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide
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Overview
Description
3-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core linked to a benzo[d]thiazole moiety
Mechanism of Action
Target of Action
The primary target of the compound, also known as 3-(ethanesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide, is mercury (II) ions in water . The compound has been used as a chemosensor for the rapid and selective detection of these ions .
Mode of Action
The compound interacts with its target by forming a 2:1 coordination complex with mercury (II) ions . This interaction causes a bathochromic shift of the compound’s UV absorption peak from 540 to 585 nm and turns on a highly selective fluorescence emission at 425 nm .
Biochemical Pathways
The compound affects the biochemical pathway involving the detection of mercury (II) ions in water . It also plays a role in the detection of cysteine (Cys) , a thiol-containing amino acid . Cysteine preferentially coordinates the mercury ions of the compound-mercury (II) complex, causing dissociation of the complex .
Pharmacokinetics
The limit of detection (LOD) of Hg 2+ was 9.45 nM (1.8 ppb), which satisfies the maximum allowable Hg 2+ concentration in drinking water set by the WHO .
Result of Action
The result of the compound’s action is the detection of mercury (II) ions in water and the detection of cysteine in aqueous solution . The compound-mercury (II) complex changes color from pink to blue upon reaction with mercury (II) ions, and from blue to pink upon reaction with cysteine .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of mercury (II) ions and cysteine in the environment . The compound’s ability to detect these substances can be used in various applications, including the screening of purified biothiols, such as cysteine, homocysteine, and glutathione, in biology research and pharmaceutical/food industries .
Preparation Methods
The synthesis of 3-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide typically involves multiple steps. One common synthetic route starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the methoxy group at the 6-position. The benzamide moiety is then attached through a series of coupling reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
3-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
3-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry: It can be used in the development of new materials with unique properties, such as advanced polymers or coatings.
Comparison with Similar Compounds
Similar compounds to 3-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide include:
2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: This compound shares the benzo[d]thiazole core and methoxy group but differs in its overall structure and functional groups.
6-(2-(benzo[d]thiazol-2-yl)hydrazono)hexane-1,2,3,4,5-pentaol: Another compound with a benzo[d]thiazole core, used as a corrosion inhibitor.
Properties
IUPAC Name |
3-ethylsulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c1-3-25(21,22)13-6-4-5-11(9-13)16(20)19-17-18-14-8-7-12(23-2)10-15(14)24-17/h4-10H,3H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYZHYUBFDLJMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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